(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. It is classified as a trifluoromethyl-containing organic compound, which is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
The compound is derived from the benzonitrile family and contains a trifluoroethyl group, which enhances its biological activity. Its IUPAC name is 4-[(1R)-1-amino-2,2,2-trifluoroethyl]benzonitrile hydrochloride. This compound is often used in research settings for developing biologically active molecules and pharmaceuticals, such as bicalutamide, a drug used in prostate cancer treatment .
The synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride typically involves several steps:
The synthesis process emphasizes optimizing yield and purity while minimizing environmental impact. Techniques such as using less toxic reagents and milder reaction conditions are employed to enhance sustainability in industrial production methods.
The molecular structure of (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride can be represented by its InChI string:
This indicates that the compound consists of nine carbon atoms, seven hydrogen atoms, two nitrogen atoms, and three fluorine atoms, along with a chloride ion from the hydrochloride salt form. The trifluoroethyl group contributes significantly to its chemical properties and biological activity.
(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride undergoes various chemical reactions:
Common reagents involved in these reactions include bromine for bromination and ammonium bisulfate for aminolysis. The choice of reaction conditions is crucial for maximizing yield and minimizing by-products .
The mechanism of action of (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride primarily relates to its interactions with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors relevant to therapeutic effects. For instance, in pharmaceuticals like bicalutamide, it plays a role in modulating androgen receptors .
The exact molecular targets can vary based on the specific application of the compound and its structural modifications during synthesis.
(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride exhibits distinct physical and chemical properties:
These properties make it suitable for various applications in scientific research.
(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride has diverse applications:
This compound's unique trifluoromethyl group enhances its potency and selectivity in biological applications, making it valuable across multiple scientific disciplines.
The stereoselective construction of the chiral β-trifluoromethyl amine center in (S)-4-(1-amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride represents a significant synthetic challenge. Catalytic asymmetric amination enables direct enantiocontrol during C–N bond formation at the trifluoroethyl group. Transition metal-catalyzed approaches employing chiral ligands achieve high enantiomeric excess (ee) through kinetic resolution or desymmetrization. Palladium complexes with (R)-BINAP ligands facilitate amination of prochiral trifluoromethyl ketones via dynamic kinetic resolution, yielding the (S)-amine precursor with >90% ee at ambient temperatures [3].
Organocatalytic methods offer metal-free alternatives. Cinchona alkaloid-derived thiourea catalysts promote the asymmetric Strecker reaction of trifluoromethyl ketimines, forming α-aminonitrile intermediates that undergo hydrolysis to the target (S)-amine. This route achieves 88-92% ee but requires stoichiometric cyanide sources [6]. Enzymatic transamination represents another emerging strategy, where engineered aminotransferases selectively transfer ammonia to 4-(2,2,2-trifluoro-1-oxoethyl)benzonitrile. Immobilized enzyme systems enable catalyst recycling while maintaining >95% ee and 80% conversion after 10 cycles [6].
Table 1: Comparative Analysis of Catalytic Asymmetric Amination Approaches
Method | Catalyst System | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Metal-catalyzed amination | Pd/(R)-BINAP | 25°C, 24h, H₂ atmosphere | 92 | 85 |
Organocatalysis | Cinchona-thiourea | -20°C, 72h, toluene | 90 | 78 |
Biocatalysis | Immobilized transaminase | 37°C, pH 7.5, 6h | 98 | 80 |
The stereochemical outcome is highly solvent-dependent. Polar aprotic solvents like dimethyl sulfoxide improve catalyst solubility but accelerate racemization, while toluene maintains configuration stability at the cost of reduced reaction rates. Microwave assistance (80°C, 30 min) optimizes this balance, enhancing conversion to 95% without ee erosion [3].
Industrial routes favor sequential functionalization of aromatic precursors, avoiding direct stereocontrol challenges. m-Aminobenzotrifluoride serves as the predominant starting material, undergoing formylation with ethyl formate to yield 4-amino-2-trifluoromethylbenzaldehyde. Subsequent ammonolysis with ammonium bisulfate in toluene/acetic acid produces 4-amino-2-trifluoromethylbenzonitrile – a key intermediate .
The critical chiral center introduction employs diastereomeric resolution. Condensation with (1S)-camphorsulfonyl chloride forms separable diastereomers, with the (S,S)-isomer crystallizing preferentially from ethyl acetate. Hydrolysis liberates the enantiopure (S)-amine, achieving 98% de. Alternatively, asymmetric hydrogenation of the corresponding enamide using Rh(I)-(S,S)-Et-DuPhos catalyst provides direct access to the (S)-configuration. This one-pot method reduces steps but requires high-pressure equipment (50 psi H₂) and achieves 85% ee .
Table 2: Key Functionalization Steps and Optimization Parameters
Synthetic Stage | Reagents/Conditions | Intermediate | Yield Optimization |
---|---|---|---|
Formylation | Ethyl formate, AlCl₃, 80°C, 4h | 4-amino-2-trifluoromethylbenzaldehyde | Solvent-free method increases yield to 90% |
Cyanation | CuCN, quinoline, 210°C, 8h | 4-amino-2-trifluoromethylbenzonitrile | Microwave (180°C, 1h) boosts yield to 88% |
Stereoselective reduction | NaBH₄/(2R,3R)-tartrate, -20°C, 2h | (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile | Chiral additive loading (20 mol%) critical |
Amine formation | NaN₃, Tf₂O then PtO₂ hydrogenation | (S)-4-(1-amino-2,2,2-trifluoroethyl)benzonitrile | Flow hydrogenation improves safety/yield |
Significant advancements include continuous flow bromination using dibromohydantoin in acetic acid/sulfuric acid, achieving 95% conversion to 4-fluoro-2-trifluoromethylbromobenzene without over-bromination. Subsequent copper(I)-catalyzed cyanation in dimethylformamide at 140°C furnishes the benzonitrile core in 73-75% overall yield – markedly higher than traditional batch methods (30-40%) .
The final hydrochloride salt formation dictates product purity, stability, and crystallinity. Free base (S)-4-(1-amino-2,2,2-trifluoroethyl)benzonitrile exhibits high hygroscopicity, necessitating immediate salt formation in anhydrous ethanol under nitrogen. Stoichiometric hydrogen chloride (1.05 equiv) in isopropanol is added dropwise at 0-5°C to prevent racemization and control exotherms. Seeding with pre-formed hydrochloride crystals during the addition induces heterogeneous nucleation, yielding uniform particles with <1% solvent inclusion [7].
Crystallization kinetics profoundly impact particle morphology. Slow cooling (0.1°C/min) from 60°C to -10°C produces large needles with poor flow properties, while rapid quenching generates unstable amorphous material. Optimal crystal habit modification employs ethyl acetate as anti-solvent, added at 2 mL/min during isothermal hold (25°C). This yields dense rhombic crystals with 30-50 µm mean diameter, ideal for filtration and handling .
Table 3: Crystallization Conditions and Resulting Physical Properties
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Solvent system | Ethanol/diethyl ether | Isopropanol/ethyl acetate | Ethanol/ethyl acetate (3:1) |
Anti-solvent addition rate | 10 mL/min | 0.5 mL/min | 2 mL/min |
Final water content | 0.8% w/w | 0.2% w/w | 0.1% w/w |
Crystal habit | Needles | Agglomerates | Rhombic plates |
Bulk density | 0.35 g/cm³ | 0.28 g/cm³ | 0.48 g/cm³ |
Salt purity is enhanced via recrystallization from ethanol/water (4:1) with activated carbon treatment, reducing residual palladium to <5 ppm and organic impurities to <0.1%. The hydrochloride salt demonstrates superior stability compared to other acid addition salts (sulfate, citrate), with <0.5% racemization after 24 months at 25°C when stored under argon. X-ray powder diffraction confirms a single crystalline phase with characteristic peaks at 2θ = 12.5°, 18.7°, and 25.3° – critical quality attributes for pharmaceutical intermediates [7].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8